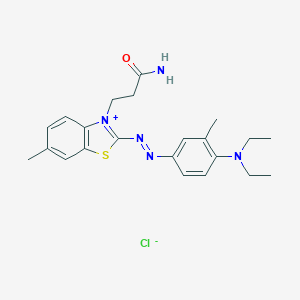
EINECS 235-412-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 235-412-1 is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 235-412-1 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiazole ring, followed by the introduction of the azo group and the amino-oxopropyl side chain. The final step involves the quaternization of the nitrogen atom to form the chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
EINECS 235-412-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical characteristics.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with modified structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
EINECS 235-412-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical analysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of EINECS 235-412-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(3-Amino-3-oxopropyl)-2-((4-(dimethylamino)-m-tolyl)azo)-6-methylbenzothiazolium chloride
- 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)-p-tolyl)azo)-6-methylbenzothiazolium chloride
Uniqueness
Compared to similar compounds, EINECS 235-412-1 is unique due to its specific structural features, such as the position and nature of the substituents on the benzothiazole ring. These structural differences can influence the compound’s reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
12221-39-5 |
|---|---|
分子式 |
C22H28ClN5OS |
分子量 |
446 g/mol |
IUPAC名 |
3-[2-[[4-(diethylamino)-3-methylphenyl]diazenyl]-6-methyl-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C22H27N5OS.ClH/c1-5-26(6-2)18-10-8-17(14-16(18)4)24-25-22-27(12-11-21(23)28)19-9-7-15(3)13-20(19)29-22;/h7-10,13-14H,5-6,11-12H2,1-4H3,(H-,23,28);1H |
InChIキー |
MLRQFXBXJXTPHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-] |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)C)CCC(=O)N)C.[Cl-] |
Key on ui other cas no. |
12221-39-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















